1-(2-Bromopyridin-3-YL)cyclopropanamine
CAS No.:
Cat. No.: VC16938893
Molecular Formula: C8H9BrN2
Molecular Weight: 213.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H9BrN2 |
|---|---|
| Molecular Weight | 213.07 g/mol |
| IUPAC Name | 1-(2-bromopyridin-3-yl)cyclopropan-1-amine |
| Standard InChI | InChI=1S/C8H9BrN2/c9-7-6(2-1-5-11-7)8(10)3-4-8/h1-2,5H,3-4,10H2 |
| Standard InChI Key | ARPCKXKAOQDNLA-UHFFFAOYSA-N |
| Canonical SMILES | C1CC1(C2=C(N=CC=C2)Br)N |
Introduction
Structural and Chemical Properties of 1-(2-Bromopyridin-3-yl)cyclopropanamine
Molecular Architecture
The compound features a pyridine ring substituted with a bromine atom at the 2-position and a cyclopropanamine group at the 3-position. The molecular formula is hypothesized to be C₈H₉BrN₂, with a molecular weight of 213.07 g/mol, analogous to its 5-bromo isomer (CAS 944718-22-3) . The cyclopropane ring introduces significant strain, which impacts both chemical reactivity and conformational stability.
Physicochemical Characteristics
While experimental data for the 2-bromo isomer are unavailable, inferences from similar compounds suggest:
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Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to the amine and pyridine groups.
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Melting Point: Estimated range: 120–140°C, based on cyclopropanamine derivatives .
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Spectroscopic Data:
Synthetic Routes and Methodological Considerations
Cyclopropane Ring Formation
The synthesis of cyclopropanamine derivatives often employs rhodium-catalyzed C–C bond activation or Simmons–Smith cyclopropanation. For example, Wang et al. demonstrated rhodium-catalyzed borylation of cyclopropanes using pivalamide-protected amines, yielding structurally diverse products . Adapting this methodology, 1-(2-bromopyridin-3-yl)cyclopropanamine could be synthesized via:
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Protection of Amine: Reacting cyclopropanamine with pivaloyl chloride to form N-pivaloylcyclopropanamine.
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Cross-Coupling: Suzuki-Miyaura coupling of a bromopyridine boronic ester with the protected cyclopropanamine.
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Deprotection: Acidic hydrolysis to remove the pivaloyl group .
Challenges in Isomer-Specific Synthesis
The 2-bromo isomer’s synthesis may face regioselectivity challenges due to the pyridine ring’s electronic properties. Directed ortho-metalation or transition-metal-catalyzed halogen exchange could improve bromine placement .
Comparative Analysis with Related Compounds
| Compound | Structure | Key Differences |
|---|---|---|
| 1-(5-Bromopyridin-2-yl)cyclopropanamine | Bromine at pyridine 5-position | Altered electronic distribution |
| N-(1-Methylcyclopropyl)pivalamide | Pivaloyl protection, methyl group | Enhanced stability, reduced polarity |
| 1-Phenylcyclopropanamine | Phenyl vs. bromopyridine | Different π-π interaction potential |
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